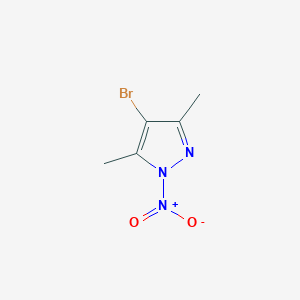

4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-5(6)4(2)8(7-3)9(10)11/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZXCIGEOLUHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1[N+](=O)[O-])C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Bromo 3,5 Dimethyl 1 Nitro 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides an unambiguous structural confirmation.

Proton (¹H) NMR Analysis for Characterization of Pyrazole (B372694) Protons and Alkyl Groups

In the ¹H NMR spectrum of this compound, the absence of signals in the aromatic region confirms the full substitution of the pyrazole ring. The spectrum is characterized by two distinct singlets corresponding to the two methyl groups (at C3 and C5). Due to the asymmetry introduced by the 1-nitro group, these methyl groups are chemically non-equivalent. The methyl group at the C5 position is expected to be slightly downfield shifted compared to the C3 methyl group due to the anisotropic effect of the adjacent nitro group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CH₃ | ~2.3 - 2.5 | Singlet |

| C5-CH₃ | ~2.5 - 2.7 | Singlet |

Carbon-13 (¹³C) NMR Analysis for Pyrazole Ring Carbons and Substituents

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Four distinct signals are anticipated: two for the pyrazole ring carbons (C3, C4, and C5) and two for the methyl carbons. The C4 carbon, being directly attached to the bromine atom, will exhibit a chemical shift significantly influenced by the halogen. The C3 and C5 carbons, bonded to methyl groups and nitrogen atoms, will appear at lower field strengths. The presence of the electron-withdrawing nitro group at the N1 position will generally deshield the ring carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~145 - 150 |

| C4 | ~100 - 105 |

| C5 | ~140 - 145 |

| C3-CH₃ | ~12 - 15 |

| C5-CH₃ | ~10 - 13 |

Nitrogen-15 (¹⁵N) NMR Analysis for Pyrazole Nitrogen Atoms, including the Nitro Group

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. In this compound, three distinct nitrogen resonances are expected. The two pyrazole ring nitrogens (N1 and N2) will have characteristic chemical shifts. The N1 nitrogen, being part of the N-nitro functionality, is expected to be significantly deshielded. The N2 nitrogen will exhibit a chemical shift typical for a pyridine-like nitrogen in a pyrazole ring. The nitrogen of the nitro group will appear at a much lower field, consistent with its +5 oxidation state.

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N1 | ~ -20 to 0 |

| N2 | ~ -120 to -140 |

| NO₂ | ~ -10 to 10 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

While the one-dimensional spectra provide essential information, 2D NMR experiments are crucial for unambiguous assignment of the signals.

COSY (Correlation Spectroscopy): In this molecule, a ¹H-¹H COSY spectrum would not show any cross-peaks as there are no vicinal or geminal protons to couple. This confirms the isolated nature of the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. Cross-peaks would be observed between the proton signals of the methyl groups and their corresponding carbon signals in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the connectivity across the pyrazole ring. Correlations would be expected between:

The protons of the C3-methyl group and the C3, C4, and potentially the C5 carbons.

The protons of the C5-methyl group and the C5, C4, and C3 carbons.

These correlations would definitively confirm the substitution pattern of the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most diagnostic of these are the stretching vibrations of the nitro group. acrhem.org N-nitro groups typically exhibit a strong asymmetric stretching vibration at higher wavenumbers and a symmetric stretching vibration at lower wavenumbers. acrhem.org

Other important vibrations include the C-H stretching and bending modes of the methyl groups, the pyrazole ring stretching vibrations (C=C and C=N), and the C-Br stretching frequency, which is typically observed in the fingerprint region.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (methyl) | Stretching | 2900 - 3000 |

| Bending | 1370 - 1470 | |

| NO₂ (N-nitro) | Asymmetric Stretching | 1605 - 1625 |

| Symmetric Stretching | 1275 - 1295 | |

| Pyrazole Ring | Stretching (C=C, C=N) | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

Distinguishing Vibrational Modes of Pyrazole Ring and Substituents

The vibrational spectrum of this compound is complex, with characteristic bands arising from the pyrazole ring and its various substituents. Theoretical studies, often employing Density Functional Theory (DFT), and experimental data from similar compounds provide a basis for assigning these vibrational modes.

The pyrazole ring itself exhibits a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane ring deformation modes. The C-H stretching vibrations of the pyrazole ring typically appear in the region of 3100-3200 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the ring are usually observed in the 1400-1600 cm⁻¹ range. Ring deformation and breathing modes are found at lower wavenumbers.

The substituents—bromo, dimethyl, and nitro groups—give rise to distinct vibrational signatures. The C-Br stretching vibration is typically observed in the low-frequency region of the spectrum, usually between 500 and 650 cm⁻¹. The methyl (CH₃) groups are characterized by symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region, as well as symmetric and asymmetric bending (deformation) modes around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

The nitro (NO₂) group is one of the most readily identifiable substituents in the vibrational spectrum. It is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. acrhem.org The exact positions of these bands can be influenced by the electronic environment of the pyrazole ring. Additionally, scissoring, wagging, and twisting deformation modes of the nitro group appear at lower frequencies.

A representative assignment of the major vibrational modes for a substituted nitropyrazole, based on theoretical calculations and experimental data from analogous compounds, is presented in the table below.

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** | Assignment |

| C-H stretching (pyrazole ring) | 3100-3200 | Stretching of the C-H bond on the pyrazole ring. |

| C-H stretching (methyl groups) | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| NO₂ asymmetric stretching | 1500-1570 | Asymmetric stretching of the N-O bonds in the nitro group. acrhem.org |

| C=N and C=C stretching (pyrazole ring) | 1400-1600 | Stretching vibrations of the double bonds within the pyrazole ring. |

| CH₃ asymmetric bending | ~1450 | Asymmetric deformation of the methyl groups. |

| CH₃ symmetric bending | ~1375 | Symmetric "umbrella" deformation of the methyl groups. |

| NO₂ symmetric stretching | 1300-1370 | Symmetric stretching of the N-O bonds in the nitro group. acrhem.org |

| C-Br stretching | 500-650 | Stretching of the carbon-bromine bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

The fragmentation of nitropyrazoles under electron ionization (EI) often involves the loss of the nitro group (NO₂) or its components. Common fragmentation pathways for substituted pyrazoles can include the loss of substituents, cleavage of the pyrazole ring, and rearrangements. The fragmentation pattern provides valuable information for confirming the structure of the molecule.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The initial fragmentation would likely involve the loss of the nitro group (a loss of 46 Da) or a nitro radical (a loss of 46 Da), or the loss of a methyl radical (a loss of 15 Da). Subsequent fragmentations could involve the loss of the bromine atom or further cleavage of the pyrazole ring structure.

A plausible fragmentation pattern and the corresponding m/z values are outlined in the table below.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ and [M+2]⁺ | C₅H₆BrN₃O₂⁺ | Molecular ion with characteristic bromine isotopic pattern. |

| [M-NO₂]⁺ | C₅H₆BrN₂⁺ | Loss of the nitro group. |

| [M-CH₃]⁺ | C₄H₃BrN₃O₂⁺ | Loss of a methyl radical. |

| [M-Br]⁺ | C₅H₆N₃O₂⁺ | Loss of the bromine atom. |

| Further Fragments | Various | Subsequent losses of smaller neutral molecules like HCN, N₂, CO. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Single crystal X-ray diffraction analysis would provide precise measurements of the bond lengths and angles within the this compound molecule. The pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The substituents (bromo, dimethyl, and nitro groups) will be attached to this planar ring.

The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon. The C-N and N-N bond lengths within the pyrazole ring will reflect its aromatic character. The C-C bond lengths of the methyl groups will be typical for single bonds. The N-O bond lengths in the nitro group are expected to be consistent with other nitropyrazole structures.

The conformation of the molecule, particularly the orientation of the nitro group relative to the pyrazole ring, is of interest. Steric hindrance between the nitro group and the adjacent methyl group at the 5-position might cause the nitro group to be twisted out of the plane of the pyrazole ring. This dihedral angle can be precisely determined from the crystallographic data.

Below is a table of expected bond lengths and angles based on data from similar pyrazole structures.

| Bond/Angle | Expected Value |

| C-Br Bond Length | ~1.85-1.90 Å |

| C-N (ring) Bond Lengths | ~1.32-1.38 Å |

| N-N (ring) Bond Length | ~1.35 Å |

| C-C (ring) Bond Lengths | ~1.37-1.42 Å |

| C-CH₃ Bond Length | ~1.50 Å |

| N-NO₂ Bond Length | ~1.45 Å |

| N-O (nitro) Bond Lengths | ~1.22 Å |

| C-N-N (ring) Angle | ~105-112° |

| N-N-C (ring) Angle | ~105-112° |

| C-C-C (ring) Angle | ~105-108° |

| C-N-NO₂ Angle | ~118-122° |

Analysis of Crystal Packing and Supramolecular Assembly

While the 1-nitro group prevents the formation of the typical N-H···N hydrogen bonds seen in N-unsubstituted pyrazoles, other weak hydrogen bonds, such as C-H···O interactions involving the nitro group's oxygen atoms and the methyl or pyrazole C-H groups, can play a significant role in the crystal packing.

Halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom (like the oxygen of a nitro group or a nitrogen of a neighboring pyrazole ring), is another potential interaction that could influence the crystal structure.

Polymorphism Studies and Conformer-Dependent Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The study of polymorphism is particularly important in materials science and pharmaceuticals. bg.ac.rs

For this compound, polymorphism could arise from different packing arrangements of the molecules or from the existence of different stable conformers in the solid state. As mentioned earlier, the orientation of the nitro group relative to the pyrazole ring can vary. If different rotational conformers have similar energies, it is possible that they could crystallize as different polymorphs under different crystallization conditions (e.g., solvent, temperature, pressure).

A comprehensive polymorphism study would involve crystallizing the compound from a variety of solvents and at different temperatures to see if different crystal forms can be isolated. Each potential polymorph would then be characterized by techniques such as X-ray diffraction, thermal analysis (like differential scanning calorimetry), and vibrational spectroscopy to identify and differentiate the various solid-state forms. The existence of different solvatomorphs, where solvent molecules are incorporated into the crystal lattice, is also a possibility that would be investigated in such studies. bg.ac.rs

Theoretical and Computational Investigations of 4 Bromo 3,5 Dimethyl 1 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole at the atomic and electronic levels. These computational methods provide a powerful tool for elucidating its structural and energetic characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecular systems. For nitropyrazole derivatives, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to determine optimized geometries and electronic structures. energetic-materials.org.cn These studies confirm that the calculated structures are stable on the potential energy surface, as indicated by the absence of imaginary frequencies in vibrational analysis. energetic-materials.org.cn The optimized geometries from DFT provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Table 1: Representative Ground State Properties Calculated by DFT

| Property | Representative Value |

|---|---|

| Total Energy | Varies based on functional/basis set |

| Dipole Moment | Varies based on functional/basis set |

| Rotational Constants | Varies based on functional/basis set |

Note: The values in this table are illustrative of the types of data obtained from DFT calculations for similar pyrazole (B372694) derivatives.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of accuracy for determining electronic structure and energetics. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are utilized to gain a deeper understanding of the electronic properties of molecules. sapub.org For pyrazole derivatives, these calculations can elucidate electron correlation effects and provide precise energy values, which are critical for predicting reaction pathways and stability. superfri.org High-level composite methods like G4MP2 can be used to accurately calculate enthalpies of formation. superfri.org

Electronic Structure and Reactivity Descriptors Analysis

The electronic structure of a molecule is key to understanding its reactivity. Analysis of various electronic descriptors provides a quantitative measure of how and where a molecule is likely to react.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ajchem-a.com For nitro-containing compounds, the LUMO is often localized on the nitro group, indicating its role as an electron-accepting site. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data

| Parameter | Representative Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Note: Specific values for this compound would require dedicated calculations. The table illustrates the typical output of such an analysis.

Charge Distribution and Electrostatic Potentials

The distribution of electronic charge within a molecule and the resulting molecular electrostatic potential (MEP) are fundamental to understanding its reactive sites and intermolecular interactions. nih.gov The MEP map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. rsc.org In molecules with nitro groups, the oxygen atoms are typically centers of negative electrostatic potential, making them likely sites for interaction with electrophiles. nih.gov Theoretical calculations can provide detailed information on the charge distribution, helping to predict the molecule's behavior in chemical reactions. rsc.org

Conformational Analysis and Energetic Landscape

Conformational analysis is essential for understanding the flexibility of a molecule and the relative stabilities of its different spatial arrangements. For a molecule like this compound, rotation around single bonds, particularly the C-N bond connecting the nitro group to the pyrazole ring, can lead to different conformers. By systematically varying key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. This energetic landscape reveals the most stable conformations (energy minima) and the energy barriers to interconversion between them (transition states). Such studies are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Computational Studies of Tautomeric Equilibria in 1H-Pyrazoles

Tautomerism is a fundamental characteristic of many N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a symmetrically substituted pyrazole like 3,5-dimethylpyrazole (B48361), the two tautomeric forms are identical. However, the introduction of a nitro group at the N1 position, as in this compound, technically quenches this annular tautomerism by replacing the mobile proton.

Should the N-nitro group be susceptible to migration or if we consider the parent 4-bromo-3,5-dimethyl-1H-pyrazole, computational methods such as Density Functional Theory (DFT) and ab initio calculations (like MP2) would be employed to investigate the tautomeric landscape. ias.ac.indaneshyari.com These studies are crucial for understanding the relative stabilities of potential tautomers and the energetic barriers separating them.

For the hypothetical case of tautomerism in the N-unsubstituted precursor, 4-bromo-3,5-dimethyl-1H-pyrazole, the two tautomeric forms would be degenerate due to the symmetrical substitution at the 3 and 5 positions. However, in unsymmetrically substituted pyrazoles, the relative stability of tautomers is governed by the electronic effects of the substituents. nih.govresearchgate.net

For this compound, while annular tautomerism is not a primary consideration, computational methods would be invaluable in determining the most stable conformation of the molecule, particularly concerning the orientation of the nitro group relative to the pyrazole ring.

Table 1: Illustrative Relative Stabilities of Tautomers in Substituted Pyrazoles (Hypothetical Data)

| Substituent at C3 | Substituent at C5 | Calculated Method | Relative Energy (kcal/mol) of Tautomer 2 vs. Tautomer 1 |

|---|---|---|---|

| -CH3 | -H | DFT (B3LYP/6-311++G(d,p)) | -1.5 |

| -NO2 | -H | DFT (B3LYP/6-311++G(d,p)) | +2.0 |

| -Br | -H | DFT (B3LYP/6-311++G(d,p)) | +0.5 |

The conversion between tautomers occurs via proton transfer, which can happen through several mechanisms, including intramolecular and intermolecular pathways. Computational studies are essential for elucidating these pathways and calculating the associated activation energies.

Intramolecular Proton Transfer: This mechanism involves the direct migration of a proton from one nitrogen atom to the other within a single molecule. Theoretical calculations have consistently shown that this process has a very high activation energy, typically in the range of 45-55 kcal/mol for various pyrazole derivatives. ias.ac.indaneshyari.com This high barrier makes uncatalyzed intramolecular proton transfer a relatively slow process.

Intermolecular Proton Transfer: In condensed phases, proton transfer is often facilitated by other molecules. Pyrazoles can form hydrogen-bonded dimers, which significantly lower the activation energy for proton transfer. In this mechanism, two protons are transferred simultaneously in a concerted manner. The activation energies for these double proton transfer events in pyrazole dimers are calculated to be much lower, generally in the range of 10-20 kcal/mol. ias.ac.indaneshyari.com

Solvent molecules, such as water or ammonia, can also mediate proton transfer by forming a bridge between the two nitrogen atoms. The activation energies for these solvent-assisted pathways are typically intermediate between the intramolecular and dimeric pathways. ias.ac.in

Table 2: Representative Activation Energies for Proton Transfer in Pyrazoles (Hypothetical Data)

| Proton Transfer Mechanism | System | Computational Level | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular | Substituted Pyrazole Monomer | MP2/6-311++G(d,p) | 49.4 - 54.0 |

| Intermolecular (Dimer) | Substituted Pyrazole Dimer | DFT (B3LYP/6-311++G(d,p)) | 13.0 - 15.0 |

| Water-Assisted | Substituted Pyrazole + H2O | MP2/6-311++G(d,p) | 26.6 - 31.8 |

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid and Solution States

In the solid state, the arrangement of molecules in the crystal lattice is dictated by intermolecular forces, with hydrogen bonding often playing a dominant role in the case of N-unsubstituted pyrazoles. mdpi.com These interactions can lead to the formation of various supramolecular structures, such as dimers, trimers, and catemers (chains). nih.govmdpi.com

For this compound, the absence of a proton on the pyrazole nitrogen means that it cannot act as a hydrogen bond donor in the same way as its N-unsubstituted counterpart. However, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Therefore, in the presence of suitable hydrogen bond donors, or through weaker C-H···O or C-H···N interactions, this compound can still participate in the formation of structured networks in the solid state.

In solution, the interactions between solute and solvent molecules become significant. In nonpolar solvents, pyrazoles tend to self-associate through hydrogen bonding. In polar, protic solvents, the pyrazole molecules are more likely to form hydrogen bonds with the solvent molecules, which can influence their chemical properties and reactivity. nih.govmdpi.com

Computational methods, particularly those that can model periodic systems (for the solid state) and include solvent effects (for the solution state), are instrumental in predicting and analyzing these intermolecular interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of these interactions.

While direct experimental data for this compound is scarce, the principles derived from computational studies on a wide array of pyrazole derivatives provide a solid foundation for understanding its expected behavior in terms of tautomeric equilibria, proton transfer dynamics, and intermolecular interactions.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3,5 Dimethyl 1 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, while aromatic, exhibits a nuanced reactivity towards electrophilic aromatic substitution (EAS). The presence of two nitrogen atoms in the ring generally deactivates it towards electrophilic attack compared to benzene. However, the substitution pattern of 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole, particularly the electron-withdrawing nitro group at the N1 position, significantly influences the regioselectivity and feasibility of such reactions.

In general, electrophilic substitution on the pyrazole ring, such as nitration or halogenation, primarily occurs at the C4 position if it is unsubstituted. pharmdbm.com For this compound, the C4 position is already occupied by a bromine atom. Further electrophilic attack on the pyrazole ring itself is generally difficult due to the deactivating effect of the N-nitro group. However, nitration of 4-bromopyrazoles under certain conditions can lead to nitrodebromination, where the bromine atom at the C4 position is replaced by a nitro group. researchgate.net

| Reaction | Reagents and Conditions | Product | Notes |

| Nitrodebromination | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 3,5-dimethyl-1,4-dinitro-1H-pyrazole | This reaction is competitive with other electrophilic aromatic substitutions and is dependent on the specific reaction conditions and the substitution pattern of the pyrazole ring. researchgate.net |

Nucleophilic Substitution Reactions Involving the Bromo and Nitro Groups

The electron-withdrawing nature of the pyrazole ring and the nitro group can activate the C4-bromo substituent towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by various nucleophiles. Studies on related 4-halonitropyrazoles have demonstrated that reactions with arylamines in the presence of copper salts can lead to the formation of 4-arylamino substituted products. osti.gov

The nitro group at the N1 position is generally not susceptible to direct nucleophilic substitution. However, its strong electron-withdrawing effect is crucial for activating the C4 position towards nucleophilic attack.

| Nucleophile | Reagents and Conditions | Product Type |

| Arylamines | Copper(I) salts, aqueous solution | 4-Arylamino-3,5-dimethyl-1-nitro-1H-pyrazole |

| Hydroxide | Copper(I) salts, aqueous solution | 4-Hydroxy-3,5-dimethyl-1-nitro-1H-pyrazole |

Transition Metal-Catalyzed Cross-Coupling Reactions of the C4-Bromo Moiety

The carbon-bromine bond at the C4 position of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are prominently used for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The C4-bromo moiety of the pyrazole can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids or their esters to introduce new substituents at this position. rsc.orgnih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and tolerating a wide range of functional groups. nih.govtcichemicals.com

| Boronic Acid/Ester | Catalyst System (Example) | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3,5-dimethyl-1-nitro-1H-pyrazole |

| Heteroarylboronic acid | XPhos Pd G2, K₃PO₄ | 4-Heteroaryl-3,5-dimethyl-1-nitro-1H-pyrazole |

| Vinylboronic acid | Pd(OAc)₂, PPh₃ | 4-Vinyl-3,5-dimethyl-1-nitro-1H-pyrazole |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex. organic-chemistry.org This reaction is highly effective for the amination of the C4 position of bromo-pyrazoles. nih.govnih.govbeilstein-journals.org A variety of primary and secondary amines, including alkylamines and arylamines, can be coupled with this compound to yield the corresponding 4-amino derivatives. The choice of palladium precatalyst and ligand is critical for the success of this transformation. nih.govresearchgate.net

| Amine | Catalyst System (Example) | Product Type |

| Primary Alkylamine | Pd(dba)₂, tBuDavePhos | 4-(Alkylamino)-3,5-dimethyl-1-nitro-1H-pyrazole |

| Secondary Alkylamine | Pd(OAc)₂, X-Phos | 4-(Dialkylamino)-3,5-dimethyl-1-nitro-1H-pyrazole |

| Arylamine | P4 (precatalyst), L4 (ligand) | 4-(Arylamino)-3,5-dimethyl-1-nitro-1H-pyrazole |

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the C4-bromo moiety can participate in a range of other transition metal-catalyzed transformations.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This would allow for the introduction of an alkynyl group at the C4 position.

Heck Reaction: This palladium-catalyzed reaction couples the C4-bromo position with an alkene to form a new C-C bond.

Copper-Catalyzed C-N and C-O Coupling: Copper-based catalysts can also be employed for C-N and C-O bond formation, often showing complementary reactivity to palladium systems, particularly with certain classes of amines and alcohols. nih.govresearchgate.netacs.org

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-3,5-dimethyl-1-nitro-1H-pyrazole |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 4-Alkenyl-3,5-dimethyl-1-nitro-1H-pyrazole |

| Copper-Catalyzed Amination | Alkylamine | CuI, ligand | 4-(Alkylamino)-3,5-dimethyl-1-nitro-1H-pyrazole |

Reactions Involving the Nitro Group at N1

The nitro group at the N1 position is a key functional group that can undergo several important transformations, most notably reduction. The reduction of the nitro group can lead to the corresponding 1-amino-1H-pyrazole derivative. This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid or through catalytic hydrogenation. rsc.org The resulting amino group can then be further functionalized.

| Reaction | Reagents and Conditions | Product |

| Reduction | Fe, NH₄Cl, H₂O/EtOH | 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine |

| Catalytic Hydrogenation | H₂, Pd/C | 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine |

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding the corresponding amino-pyrazole derivative. This transformation is crucial as the resulting amine can serve as a precursor for the synthesis of a wide array of other functional groups and heterocyclic systems. While specific studies on the reduction of this compound are not extensively documented, the reduction of nitropyrazoles, in general, is a well-established process. The primary method for this conversion is catalytic hydrogenation.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. For the reduction of nitropyrazoles, various catalytic systems can be utilized.

A common approach involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This method has been successfully applied to the reduction of other substituted nitropyrazoles. For instance, 3-methyl-4-nitro-5-phenyl-1H-pyrazole has been reduced to the corresponding aminopyrazole in excellent yield using a Pd/C catalyst with hydrogen in an ethanol (B145695) solvent. It is anticipated that a similar methodology would be effective for the reduction of this compound.

Another effective catalytic system for this transformation is Raney nickel. This catalyst is particularly useful for the reduction of various nitro compounds to their corresponding amines. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol.

Tin(II) chloride in the presence of a strong acid like hydrochloric acid is another classical method for the reduction of aromatic nitro compounds. This method is often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction proceeds through a series of electron transfer steps, ultimately yielding the desired amine.

The following table summarizes potential conditions for the reduction of the nitro group in this compound to the corresponding amine, based on established methods for similar compounds.

| Catalyst/Reagent | Solvent | Conditions | Product |

| Pd/C, H₂ | Ethanol | Room temperature, atmospheric pressure | 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine |

| Raney Ni, H₂ | Methanol | Room temperature, atmospheric pressure | 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine |

| SnCl₂·2H₂O, HCl | Ethanol | Reflux | 4-bromo-3,5-dimethyl-1H-pyrazol-1-amine |

Denitration or other Transformations of the Nitro Moiety

The nitro group on the pyrazole ring can also undergo transformations other than reduction, including denitration, which involves the complete removal of the nitro group. The strong electron-withdrawing nature of the nitro group can make the carbon atom to which it is attached susceptible to nucleophilic attack, potentially leading to its displacement.

In some instances, the nitro group itself can be displaced by a strong nucleophile, although this is generally less common than the displacement of a halide. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Another potential transformation involves the rearrangement of the nitro group. For instance, thermal or photochemical conditions can sometimes induce migration of a nitro group on an aromatic ring, although this is a more specialized reaction.

Functionalization of the Methyl Groups at C3 and C5

The methyl groups at the C3 and C5 positions of the pyrazole ring are also amenable to a variety of chemical transformations, providing another avenue for the derivatization of this compound. These reactions can include oxidation, halogenation, and condensation reactions.

Oxidation of Methyl Groups:

The methyl groups on the pyrazole ring can be oxidized to afford the corresponding carboxylic acids. This transformation is typically achieved using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a common reagent for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. researchgate.net The reaction is usually carried out in a basic or neutral aqueous solution, followed by acidification to yield the carboxylic acid. This method has been successfully used to prepare a variety of pyrazole carboxylic acids from their methylpyrazole precursors. researchgate.net It is plausible that this compound could be oxidized to 4-bromo-1-nitro-1H-pyrazole-3,5-dicarboxylic acid under similar conditions.

Halogenation of Methyl Groups:

The methyl groups can also be halogenated, typically at the benzylic-like position, to introduce a halogen atom. This is often achieved using N-halosuccinimides, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. This reaction would yield the corresponding bromomethyl derivative, which is a valuable intermediate for further functionalization, such as nucleophilic substitution reactions.

Research on the reaction of 3,5-dimethyl-1,4-dinitropyrazole with secondary amines has shown that functionalization of the methyl group can occur. researchgate.net In this case, the reaction leads to the formation of 3(5)-hydroxymethyl-5(3)-methyl-4-nitropyrazole and 3(5)-alkoxymethyl-5(3)-methyl-4-nitropyrazoles, suggesting that the methyl group is susceptible to reaction under these conditions, possibly through an elimination-addition mechanism involving a diazafulvene intermediate. researchgate.net This indicates the potential for similar reactivity in the target molecule.

The following table outlines potential functionalization reactions of the methyl groups in this compound.

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂O, heat | 4-bromo-1-nitro-1H-pyrazole-3,5-dicarboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 4-bromo-3,5-bis(bromomethyl)-1-nitro-1H-pyrazole |

Advanced Applications of 4 Bromo 3,5 Dimethyl 1 Nitro 1h Pyrazole Frameworks in Materials and Agrochemistry

Role in the Design and Synthesis of Functional Materials

The 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole structure is an exemplary building block, or synthon, for creating complex functional materials. The pyrazole (B372694) core itself offers thermal and hydrolytic stability, while its substituents provide specific functionalities. nih.gov

Reactive Synthon for Polymer Chemistry: The bromine atom at the 4-position is a key functional handle. Bromo(hetero)arenes are valuable starting points for functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. sioc-journal.cnmdpi.com This allows for the integration of the pyrazole unit into larger polymeric chains or complex molecular architectures. These reactions could yield materials with tailored electronic, optical, or thermal properties.

Coordination Chemistry and MOFs: Pyrazole derivatives are excellent ligands in coordination chemistry, readily forming complexes with various metal ions through their nitrogen atoms. nih.govresearchgate.net The electronic properties of the this compound ligand can be finely tuned by its substituents, influencing the resulting properties of metal-organic frameworks (MOFs) or coordination polymers. Such materials have applications in gas storage, catalysis, and chemical sensing.

Electronic Materials: The presence of the electron-withdrawing nitro group significantly impacts the electronic nature of the pyrazole ring. This feature is crucial for designing organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov The combination of the pyrazole scaffold with the nitro group could lead to materials with specific charge-transport properties.

| Structural Feature | Role in Functional Materials | Potential Application |

|---|---|---|

| Pyrazole Core | Provides a stable, aromatic, and versatile scaffold. | Base unit for polymers, ligands, and electronic materials. mdpi.com |

| 4-Bromo Group | Acts as a reactive site for cross-coupling reactions. | Enables polymerization and synthesis of complex molecules. sioc-journal.cn |

| 3,5-Dimethyl Groups | Enhances stability and influences solubility and steric properties. | Fine-tunes the physical properties of the final material. |

| 1-Nitro Group | Strong electron-withdrawing group, modifies electronic properties. | Development of organic semiconductors and energetic materials. nih.govnih.gov |

Potential Applications in Agrochemical Chemistry and Crop Protection

The pyrazole ring is a "privileged scaffold" in agrochemical research, forming the core of numerous commercial herbicides, fungicides, and insecticides. researchgate.netmdpi.com While specific data on this compound's direct use is not available, its structure is highly relevant to the synthesis of agrochemically active compounds.

The compound can serve as a key intermediate in the synthesis of more complex agrochemicals. The bromo-dimethyl-pyrazole core is a common feature in many pesticides. The bromine atom allows for the introduction of other functional groups necessary for biological activity, while the nitro group can be a precursor for other functionalities, such as an amino group, through reduction. The development of new synthetic routes to create diverse pyrazole derivatives is crucial for discovering next-generation crop protection agents. researchgate.netsemanticscholar.org

| Commercial Pyrazole Agrochemical | General Use Category | Structural Similarity |

|---|---|---|

| Penthiopyrad | Fungicide | Contains a substituted pyrazole ring. |

| Fipronil | Insecticide | Features a pyrazole core with halogen and other substituents. |

| Pyrasulfotole | Herbicide | Based on a pyrazole scaffold. researchgate.net |

| Bixafen | Fungicide | A pyrazole-carboxamide compound. mdpi.com |

Utilization as Fluorescent Compounds or Dyes

Nitro-aromatic compounds are typically known to quench fluorescence, making them seemingly poor candidates for luminescent materials. researchgate.net However, recent research has shown that by carefully designing the molecular structure, it is possible to create highly fluorescent nitro-containing compounds. rsc.orgspringernature.com The key is often to create a rigid, propeller-like structure that restricts non-radiative decay pathways and alters the energy levels of molecular orbitals. rsc.org

While this compound itself is not documented as a fluorescent dye, its framework possesses features that could be exploited:

Precursor for Dyes: The compound can be a precursor to fluorescent pyrazole derivatives. The nitro group can be reduced to an amino group, which is a common auxochrome in many dyes. The bromine atom can be replaced via coupling reactions to extend the π-conjugated system, a common strategy for tuning emission wavelengths.

Luminescence Quenching for Sensing: The electron-deficient nature of the nitro-pyrazole could make it an effective fluorescence quencher. This property is valuable for developing chemical sensors. For instance, a fluorescent material could be designed to be quenched by this pyrazole derivative, or the pyrazole itself could be incorporated into a sensor that experiences a "turn-on" fluorescence response upon reacting with a specific analyte. Luminescent frameworks are known to be effective for detecting nitro compounds through quenching mechanisms. nih.govmdpi.com

Catalytic Applications in Organic Transformations

Pyrazole-based compounds are widely used as ligands in homogeneous catalysis. nih.gov The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming stable catalytic complexes. The specific substituents on the pyrazole ring play a crucial role in tuning the catalyst's activity and selectivity.

The this compound framework could be utilized in catalysis in several ways:

Ligand Modification: The bromine atom can be used to link the pyrazole to other coordinating groups, creating multidentate ligands that form highly stable and selective metal complexes.

Electronic Tuning: The strong electron-withdrawing effect of the nitro group would significantly alter the electron density on the pyrazole's nitrogen atoms. This electronic modification would, in turn, affect the Lewis acidity of the coordinated metal center, thereby influencing its catalytic activity.

Asymmetric Catalysis: By functionalizing the pyrazole with chiral groups (potentially via reactions at the bromine site), it could be used to create catalysts for asymmetric synthesis, which is critical in the pharmaceutical industry.

Development as Energetic Materials and Propellants

Nitrated pyrazoles are a significant class of energetic materials, known for their high heat of formation, good density, and thermal stability. nih.govmdpi.com The introduction of nitro groups onto the pyrazole ring is a primary strategy for designing new high-energy density materials (HEDMs). nih.gov These compounds are investigated as potential replacements for traditional explosives like RDX and HMX. acs.org

The this compound framework contributes to energetic properties in several ways:

Energetic Group: The nitro group is the primary "explosophore," providing the oxygen required for combustion and contributing significantly to the energy content of the molecule.

Performance Tuning: The combination of these substituents allows for the fine-tuning of energetic properties such as detonation velocity, pressure, and sensitivity to impact and friction. acs.org Research on nitrated pyrazoles aims to achieve a balance of high performance and low sensitivity, making them safer to handle and use in explosives, propellants, and pyrotechnics. nih.govresearchgate.net

| Compound/Class | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Key Feature | Reference |

|---|---|---|---|---|

| RDX (Reference) | 1.80 | 8748 - 8878 | Benchmark explosive | acs.orgrsc.org |

| HMX (Reference) | 1.91 | 9221 | High-performance explosive | acs.org |

| 3,5-dihydrazinyl-4-nitro-1H-pyrazole | - | 8992 - 9069 | High detonation velocity, insensitive | acs.org |

| Isomeric Pyrazole–Tetrazoles | ~1.85-1.90 | 8846 - 9414 | High density and performance | rsc.org |

Note: Data for related energetic pyrazole compounds are provided for context, as specific performance data for this compound is not publicly available.

Future Directions and Research Outlook for 4 Bromo 3,5 Dimethyl 1 Nitro 1h Pyrazole

Development of More Sustainable and Greener Synthetic Protocols

Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. benthamdirect.com The future synthesis of 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole will likely pivot towards green chemistry principles to enhance efficiency and environmental compatibility. nih.gov

Future research should focus on adapting established green methodologies to the synthesis of this specific pyrazole. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. mdpi.com

Ultrasonic Irradiation: Sonication offers a low-energy, efficient method for promoting reactions, often in greener solvent systems like water or polyethylene glycol (PEG). researchgate.netccspublishing.org.cn

Solvent-Free and Catalyst-Free Reactions: The development of one-pot, multi-component reactions under solvent-free or catalyst-free conditions represents a significant goal for sustainability. researchgate.net These methods are atom-economical and simplify purification processes. researchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds with water, ionic liquids, or bio-solvents will be crucial for minimizing the environmental footprint of the synthesis.

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Energy Source | Prolonged heating (reflux) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic compounds (e.g., ethanol (B145695), DMF) | Water, PEG-400, or solvent-free conditions |

| Catalysts | Often requires acid/base catalysts | Catalyst-free protocols or recyclable catalysts |

| Efficiency | Moderate yields, long reaction times | High yields, short reaction times, operational simplicity |

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental work and saving resources. For this compound, a compound with limited experimental data, in silico studies are invaluable. Density Functional Theory (DFT) is a particularly useful method for studying pyrazole derivatives. nih.gov

Future computational investigations should target several key areas:

Structural and Electronic Properties: DFT calculations can determine the optimized molecular geometry, bond lengths, and angles. Analysis of the frontier molecular orbitals (HOMO and LUMO) will reveal the molecule's electronic behavior, including its electron-donating and accepting capabilities. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps can predict sites susceptible to electrophilic and nucleophilic attack, offering insights into the molecule's reactivity. nih.gov The nitro group, for example, is expected to create a strong electron-deficient region. nih.gov

Spectroscopic Characterization: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the molecule and its derivatives.

Prediction of Novel Properties: Computational screening can predict potential applications. For instance, calculations of hyperpolarizability can suggest if the molecule may have nonlinear optical (NLO) properties, a feature observed in other substituted pyrazoles. nih.gov

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, bond parameters | Provides fundamental structural information. |

| DFT / Time-Dependent DFT | HOMO-LUMO energy gap, MEP | Predicts chemical reactivity and kinetic stability. nih.gov |

| DFT | First-order hyperpolarizability (β) | Indicates potential for nonlinear optical (NLO) applications. nih.gov |

| Molecular Docking | Binding affinity to biological targets | Screens for potential pharmacological activity. |

Exploration of New Derivatization Chemistries for Expanding Chemical Space

The functional groups on this compound make it a versatile scaffold for synthesizing a wide array of new compounds. Expanding the chemical space around this core could lead to the discovery of molecules with novel properties. chemrxiv.org

Key derivatization strategies to explore include:

Cross-Coupling Reactions: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This would allow for the introduction of various aryl, alkyl, or alkynyl substituents, significantly diversifying the molecular structure.

Functionalization of the Nitro Group: The nitro group can be readily reduced to an amino group. This primary amine can then serve as a nucleophile or be converted into a diazonium salt, opening pathways to a vast range of other functionalities.

N-H Functionalization: The N-H bond of the pyrazole ring is active and provides a reaction site for functionalization, such as alkylation or arylation, to introduce additional substituents. mdpi.com

[3+2] Cycloaddition Reactions: The pyrazole ring itself can be constructed through cycloaddition reactions, and modifying these precursors could lead to diverse analogues. nih.govnih.gov

Integration of this compound into Complex Molecular Architectures and Hybrid Materials

The unique combination of a coordinating pyrazole ring, a reactive bromo-substituent, and an energetic nitro group makes this molecule a promising building block for advanced materials and complex architectures.

Future research could focus on integrating this pyrazole into:

Energetic Materials: Nitropyrazoles are a well-established class of energetic compounds. mdpi.com The high nitrogen content and the presence of a nitro group suggest that derivatives of this compound could be investigated as components of novel energetic materials or melt-cast explosives, where thermal stability and low sensitivity are key goals. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This makes the molecule a candidate for constructing new MOFs with potential applications in gas storage, catalysis, or sensing. researchgate.net

Molecular Hybrids: There is growing interest in creating hybrid molecules that combine different pharmacophores to achieve enhanced biological activity. mdpi.com this compound could be coupled with other bioactive scaffolds, such as indole or benzimidazole, to create novel hybrid compounds for screening as potential therapeutic agents. mdpi.comresearchgate.net

Compound Names

Q & A

Q. What are the standard synthetic routes for 4-bromo-3,5-dimethyl-1-nitro-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of pyrazole cores. For example, bromination and nitration reactions require precise temperature control and solvent selection. A method involves reacting 3,5-dimethylpyrazole with brominating agents (e.g., NBS) followed by nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid side reactions. Reflux in polar aprotic solvents like DMSO or DMF is common for intermediate steps . Yield optimization often includes recrystallization from ethanol-water mixtures and monitoring via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1530 cm⁻¹ and C-Br at ~600 cm⁻¹) .

- ¹H/¹³C NMR resolves methyl group environments (δ ~2.1–2.3 ppm for CH₃) and nitro/bromo substituent effects on aromatic protons .

- Single-crystal X-ray diffraction determines regiochemistry and confirms nitro group orientation at the 1-position, as seen in analogous pyrazole structures .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

Purity is verified via HPLC (C18 columns, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) . Stability studies involve thermal gravimetric analysis (TGA) and exposure to light/moisture, with degradation products analyzed by LC-MS .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination and nitration on the pyrazole ring?

Bromination at the 4-position competes with 3- or 5-substitution due to steric and electronic factors. Directed ortho-metallation or protecting group strategies (e.g., SEM groups) can enhance regioselectivity . Nitration at the 1-position is favored under acidic conditions, but competing oxidation of methyl groups necessitates controlled HNO₃ stoichiometry . Computational studies (DFT) predict charge distribution to guide substituent placement .

Q. How do steric and electronic properties influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a Suzuki-Miyaura coupling site, but steric hindrance from 3,5-dimethyl groups reduces reactivity. Catalytic systems like Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improve yields by mitigating steric effects . Nitro groups deactivate the ring toward electrophilic substitution but stabilize intermediates in SNAr reactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in antimicrobial or analgesic activity (e.g., vs. 11) may arise from assay conditions (e.g., bacterial strain variability) or solubility differences. Standardized protocols (CLSI guidelines) and logP optimization (via prodrug design) enhance reproducibility .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and MD simulations model binding to targets like cyclooxygenase-2 (COX-2). The nitro group’s electron-withdrawing effect and bromine’s hydrophobic contact are critical for affinity predictions. Validation via in vitro IC₅₀ assays aligns computed binding energies with experimental data .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Q. How is the compound utilized in synthesizing functionalized nanoparticles or metal complexes?

The nitro group facilitates reduction to amine intermediates, which anchor to gold or silica nanoparticles (TEM/SEM characterization). Coordination chemistry studies (UV-Vis, ESR) show chelation with transition metals (e.g., Cu²⁺) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.